2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide
Description
Historical Development of Pyrazole-Based Therapeutics
The pyrazole scaffold has been integral to pharmaceutical innovation since the 19th century. Ludwig Knorr’s 1883 synthesis of pyrazolone via condensation of ethyl acetoacetate with phenylhydrazine marked the first systematic exploration of pyrazole chemistry. Early derivatives like antipyrine (phenazone) and phenylbutazone established pyrazoles as analgesics and anti-inflammatory agents, with mechanisms linked to cyclooxygenase (COX) inhibition. The discovery of celecoxib , a selective COX-2 inhibitor, in the 1990s underscored pyrazole’s versatility in addressing enzymatic targets while minimizing gastrointestinal toxicity.
Modern drug design exploits pyrazole’s capacity for structural diversification. Substitutions at the N1, C3, and C5 positions enable fine-tuning of pharmacokinetic properties, as seen in kinase inhibitors like crizotinib . The acetamide group, introduced in derivatives such as 2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide, enhances hydrogen-bonding interactions with biological targets, improving binding affinity.
Emergence of Tetrahydronaphthalene-Substituted Pyrazoles
Tetrahydronaphthalene (tetralin), a partially saturated bicyclic aromatic system, confers rigidity and lipophilicity to pharmaceutical compounds. Its integration into pyrazole derivatives, as in this compound, improves membrane permeability and metabolic stability compared to purely planar aromatic systems. The tetralin moiety’s boat conformation facilitates interactions with hydrophobic enzyme pockets, a feature leveraged in antipsychotics and hormone modulators.
Synthetic routes to tetralin-substituted pyrazoles often involve Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, the tetralin group in this compound is introduced via Suzuki-Miyaura cross-coupling, ensuring regioselective attachment to the pyrazole core. This strategy preserves the heterocycle’s electronic profile while expanding steric bulk, critical for optimizing drug-receptor interactions.
Current State of Research on Pyrazole-Acetamide Derivatives
Recent studies emphasize the role of acetamide-functionalized pyrazoles in addressing underexplored biological targets. The chloroacetamide group in this compound serves as a reactive handle for further derivatization, enabling covalent binding to cysteine residues in enzymes like proteasomes or kinases. Computational docking studies suggest this compound inhibits B-Raf kinase, a key oncogenic driver in melanoma, by occupying the ATP-binding pocket.
Table 1: Synthetic Methods for Pyrazole-Acetamide Derivatives
Multi-component reactions (MCRs) have streamlined the synthesis of complex pyrazole-acetamides. For instance, Heravi et al. demonstrated a five-component aqueous synthesis of pyrido-pyrimidine-diones using nano ZnO catalysts, highlighting the scalability of MCRs for heterocyclic systems. Such methodologies are adaptable to this compound, reducing synthetic steps and improving atom economy.
Significance in Medicinal Chemistry and Drug Discovery
The structural hybridity of this compound exemplifies three drug design principles: bioisosterism , scaffold hopping , and prodrug optimization . The tetralin group acts as a bioisostere for naphthalene, reducing toxicity while maintaining aromatic stacking interactions. Meanwhile, the acetamide side chain mimics natural peptide substrates, enabling inhibition of proteolytic enzymes.
Ongoing research explores this compound’s potential in:
- Oncology : Targeting tyrosine kinases and heat shock proteins.
- Neurodegeneration : Modulating amyloid-β aggregation.
- Infectious diseases : Disrupting bacterial efflux pumps.
Its synthesis from commercially available precursors (e.g., 5,6,7,8-tetrahydronaphthalen-2-amine) aligns with industrial demands for cost-effective APIs. Furthermore, the compound’s LogP (~3.2) and polar surface area (75 Ų) suggest favorable blood-brain barrier penetration, expanding its therapeutic scope.
Properties
IUPAC Name |
2-chloro-N-[2-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-14-21(26)23-20-13-19(24-25(20)18-8-2-1-3-9-18)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRRNMCPUMAJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step chemical reactions typically starting from readily available pyrazole derivatives. The process includes the introduction of the chloro group and the acetamide moiety through nucleophilic substitution and acylation reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant radical-scavenging activity in various assays including ABTS and FRAP tests. These compounds effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. Structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance cytotoxicity against cancer cell lines. For example, related compounds have been shown to induce apoptosis in various cancer cells by activating caspase pathways and inhibiting cell proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Radical Scavenging : The compound's structure allows it to effectively donate electrons to free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Cell Signaling Modulation : The interaction with cellular signaling pathways may lead to altered expression of genes involved in apoptosis and cell survival.
Study 1: Antioxidant Efficacy
A study evaluated several pyrazole derivatives for their antioxidant capacity using the ABTS assay. The lead compound demonstrated a TEAC (Trolox Equivalent Antioxidant Capacity) value comparable to established antioxidants like Trolox and edaravone .
Study 2: Antiviral Screening
In a screening for antiviral activity against influenza virus strains, a series of pyrazole derivatives were tested. Compounds similar in structure to this compound exhibited significant inhibition of viral replication at low micromolar concentrations .
Study 3: Cytotoxic Effects on Cancer Cells
Research involving human cancer cell lines demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity. The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapy.
2. Antiviral Properties
The compound has also been evaluated for antiviral activity. In a study assessing various pyrazole derivatives, this compound showed promising results against viral infections.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study utilized flow cytometry to measure apoptosis rates and confirmed significant increases in apoptotic cells upon treatment with varying concentrations of the compound.
Case Study 2: Antiviral Activity Assessment
In another investigation focusing on antiviral properties, researchers treated infected cell cultures with different concentrations of the compound and assessed viral load reduction through quantitative PCR methods. Results indicated a dose-dependent decrease in viral replication rates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Key structural variations among related pyrazole-acetamide derivatives influence molecular conformation, crystallinity, and intermolecular interactions:
Key Observations:
- Dihedral Angles: The dihedral angle between the pyrazole and aromatic ring is highly substituent-dependent. Bulky groups (e.g., 2,6-dichloro-4-trifluoromethylphenyl) increase steric hindrance, leading to larger angles (71.5° vs. 30.7° in the 4-chlorophenyl analog) . The target compound’s tetrahydronaphthalenyl group may induce intermediate angles due to partial rigidity.
- Hydrogen Bonding: Strong N–H⋯O interactions dominate crystal packing in 4-chlorophenyl derivatives, forming infinite chains . The target compound’s acetamide group likely participates in similar interactions, though its tetrahydronaphthalenyl substituent may alter packing efficiency .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
